molecular formula C20H25N B14564203 N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine CAS No. 61907-96-8

N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine

Cat. No.: B14564203
CAS No.: 61907-96-8
M. Wt: 279.4 g/mol
InChI Key: URDFPXLNRZYPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group, a phenylethyl group, and a but-2-en-1-amine backbone

Properties

CAS No.

61907-96-8

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

N-benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine

InChI

InChI=1S/C20H25N/c1-18(2)13-15-21(17-20-11-7-4-8-12-20)16-14-19-9-5-3-6-10-19/h3-13H,14-17H2,1-2H3

InChI Key

URDFPXLNRZYPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(CCC1=CC=CC=C1)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 3-methyl-2-butenal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl and phenylethyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-phenylethylamine
  • N-Methyl-N-(2-phenylethyl)but-2-en-1-amine
  • N-Benzyl-N-(2-phenylethyl)amine

Uniqueness

N-Benzyl-3-methyl-N-(2-phenylethyl)but-2-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, distinguishing it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.